molecular formula C18H20N2O5 B15016657 2-Amino-4-(4-methoxy-phenyl)-7,7-dimethyl-3-nitro-4,6,7,8-tetrahydro-chromen-5-one

2-Amino-4-(4-methoxy-phenyl)-7,7-dimethyl-3-nitro-4,6,7,8-tetrahydro-chromen-5-one

Cat. No.: B15016657
M. Wt: 344.4 g/mol
InChI Key: AYYDFUBBFZIMMF-UHFFFAOYSA-N
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Description

2-AMINO-4-(4-METHOXYPHENYL)-7,7-DIMETHYL-3-NITRO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-5-ONE is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-AMINO-4-(4-METHOXYPHENYL)-7,7-DIMETHYL-3-NITRO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-5-ONE typically involves multi-step organic reactions. One common method involves the condensation of appropriate starting materials under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques .

Chemical Reactions Analysis

Types of Reactions

2-AMINO-4-(4-METHOXYPHENYL)-7,7-DIMETHYL-3-NITRO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-5-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4), as well as oxidizing agents like potassium permanganate (KMnO4). Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

2-AMINO-4-(4-METHOXYPHENYL)-7,7-DIMETHYL-3-NITRO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-5-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-AMINO-4-(4-METHOXYPHENYL)-7,7-DIMETHYL-3-NITRO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-5-ONE involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to various enzymes and receptors, potentially inhibiting or activating specific biochemical pathways. This can result in a range of biological effects, depending on the context and concentration of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-AMINO-4-(4-METHOXYPHENYL)-7,7-DIMETHYL-3-NITRO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-5-ONE lies in its combination of functional groups, which confer specific chemical and biological properties not found in simpler analogs.

Properties

Molecular Formula

C18H20N2O5

Molecular Weight

344.4 g/mol

IUPAC Name

2-amino-4-(4-methoxyphenyl)-7,7-dimethyl-3-nitro-6,8-dihydro-4H-chromen-5-one

InChI

InChI=1S/C18H20N2O5/c1-18(2)8-12(21)15-13(9-18)25-17(19)16(20(22)23)14(15)10-4-6-11(24-3)7-5-10/h4-7,14H,8-9,19H2,1-3H3

InChI Key

AYYDFUBBFZIMMF-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(C(=C(O2)N)[N+](=O)[O-])C3=CC=C(C=C3)OC)C(=O)C1)C

Origin of Product

United States

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